molecular formula C13H21Cl2N3O2 B3108304 Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride CAS No. 1644088-97-0

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride

Cat. No.: B3108304
CAS No.: 1644088-97-0
M. Wt: 322.2
InChI Key: FYFKCNNTTADSFH-UHFFFAOYSA-N
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Description

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride is a chemical compound with the molecular formula C13H21Cl2N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydrazinyl group and a benzyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride typically involves the reaction of 4-piperidone with hydrazine hydrate, followed by benzylation and subsequent conversion to the dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl ester moiety may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride is unique due to its combination of a piperidine ring, hydrazinyl group, and benzyl ester moiety.

Properties

IUPAC Name

benzyl 4-hydrazinylpiperidine-1-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.2ClH/c14-15-12-6-8-16(9-7-12)13(17)18-10-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFKCNNTTADSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NN)C(=O)OCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
Reactant of Route 2
Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
Reactant of Route 3
Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
Reactant of Route 4
Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
Reactant of Route 5
Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
Reactant of Route 6
Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride

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